Panthenyl ethyl ether
Overview
Description
Mechanism of Action
Target of Action
Panthenyl Ethyl Ether, also known as Ethyl Panthenol, is primarily targeted at the skin and hair . It is a derivative of Panthenol (provitamin B5), which plays a key role in human intermediary metabolism .
Mode of Action
When applied to the skin or hair, this compound is rapidly absorbed and converted into Pantothenic Acid (a constituent of coenzyme A) through processes of hydrolysis and oxidation . This conversion is crucial as Pantothenic Acid is an essential component in Coenzyme A, which plays a central role in metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolic pathway. Once it is converted into Pantothenic Acid in the skin, it becomes an essential component of Coenzyme A . Coenzyme A is vital for various metabolic processes, including the Krebs cycle .
Pharmacokinetics
This compound exhibits good skin penetration properties due to the presence of an ethyl group . It is rapidly absorbed into the skin and hair, enhancing its bioavailability . .
Result of Action
The action of this compound results in enhanced moisturization and conditioning effects on the skin and hair . It increases hair strength, reduces the risk of breakage, and prevents damage caused by overheating and overdrying of the hair and scalp . For the skin, it acts as an energizing agent and regeneration booster .
Action Environment
This compound is relatively stable to oxygen and light, slightly hygroscopic, and stable in neutral or slightly acidic environments (pH 4 - 7.5) . It is less stable in acidic and alkaline aqueous solutions due to hydrolytic cleavage . Excessive exposure to heat exceeding 70°-75° C may cause racemization . These environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Panthenyl ethyl ether is synthesized through the condensation reaction of D- and DL-pantolactone with 3-ethoxy-1-propanamine . This reaction typically involves specific conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of ethers like this compound often involves the Williamson ether synthesis. This method includes the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride.
Chemical Reactions Analysis
Types of Reactions: Panthenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of the compound.
Reduction: This reaction involves the gain of electrons, potentially converting the compound into a more reduced form.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized forms, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Panthenyl ethyl ether has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cellular processes and its role in metabolic pathways.
Medicine: It is explored for its potential therapeutic benefits, particularly in skin and hair care products.
Industry: It is widely used in the cosmetic industry for its moisturizing and conditioning properties
Comparison with Similar Compounds
Pantothenic Acid: The water-soluble vitamin B5, closely related to panthenyl ethyl ether.
Panthenyl Triacetate: Another derivative of panthenol, used in similar applications.
Uniqueness: this compound offers significant advantages over similar compounds due to its enhanced penetration and moisturization effects. Its acceptable viscosity, wide range of solubility, and lack of stickiness make it a preferred choice in cosmetic formulations .
Properties
IUPAC Name |
(2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAMPOPITCOOIN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(C(C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)[C@@H](C(C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904738 | |
Record name | Pantothenyl ethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667-83-4 | |
Record name | (+)-Pantothenyl ethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panthenyl ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pantothenyl ethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANTHENYL ETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4WMF8NX3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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